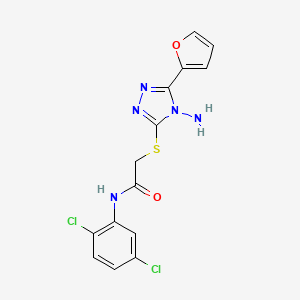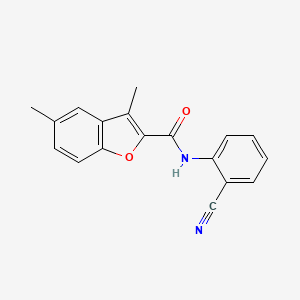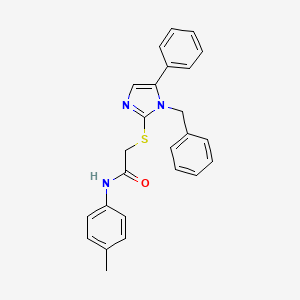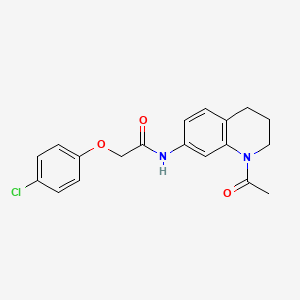![molecular formula C24H20N4O5S B2450196 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941869-66-5](/img/structure/B2450196.png)
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structure in many bioactive molecules . It also contains a nitrophenyl group and a pyridin-4-ylmethyl group. The presence of these groups could potentially give the compound interesting chemical and physical properties.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the benzo[d]thiazol-2-yl, nitrophenyl, and pyridin-4-ylmethyl groups. For instance, the benzo[d]thiazol-2-yl group could potentially undergo reactions involving the cleavage of C-O bonds .Applications De Recherche Scientifique
Acrylamide derivatives have been evaluated for their antiallergic activity. Specifically, a series of 3-(3-pyridyl)acrylamides and 5-(3-pyridyl)-2,4-pentadienamides were synthesized and tested for their inhibitory activities against rat passive cutaneous anaphylaxis and the enzyme 5-lipoxygenase, showing potent inhibitory effects. One compound, in particular, demonstrated a significant ED50 value in the rat PCA test, indicating potential as an antiallergic agent due to inhibition of chemical mediator release, inhibition of 5-lipoxygenase, and antagonism of histamine (Nishikawa et al., 1989).
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. Two compounds were identified as high-affinity inhibitors of the enzyme in vitro and were shown to block rat and gerbil kynurenine 3-hydroxylase after oral administration. These compounds have implications in the investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Kynurenine hydroxylase inhibitors have been tested as neuroprotective agents on brain lesions induced by carotid occlusion in gerbils or by middle cerebral artery occlusion in rats. The inhibitors significantly reduced the percentage of lesioned pyramidal neurons in the hippocampal CA1 region and decreased infarct volumes, suggesting inhibition of kynurenine hydroxylase as a new avenue to reduce neuronal loss in brain ischemia (Cozzi et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-19-8-9-20(33-2)23-22(19)26-24(34-23)27(15-17-11-13-25-14-12-17)21(29)10-5-16-3-6-18(7-4-16)28(30)31/h3-14H,15H2,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIXQCKAZTYPU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)


![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)



![4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2450131.png)


